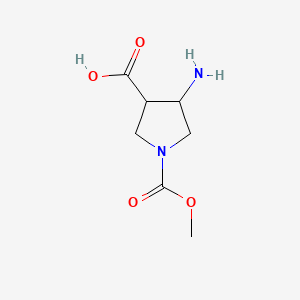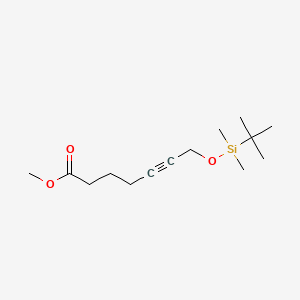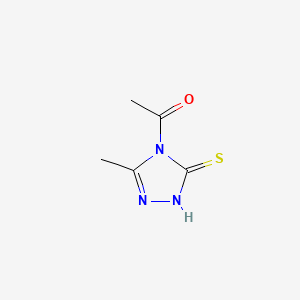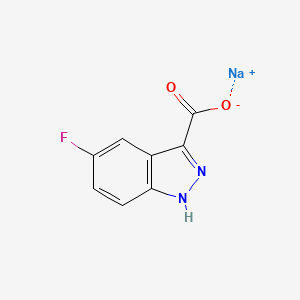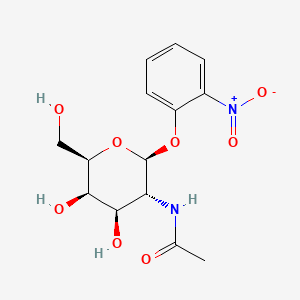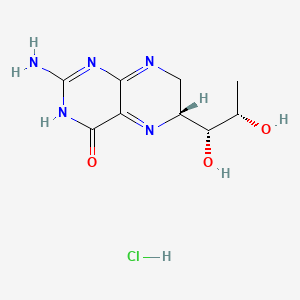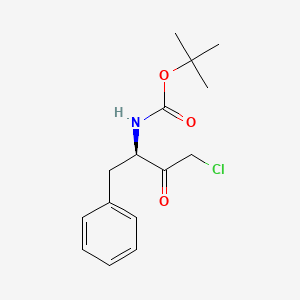
(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a tert-butyl group, a chloro substituent, and a phenyl ring
Mechanism of Action
Target of Action
It’s known that n-boc protected compounds are commonly used in pharmaceutical research and development . The Boc group (tert-butoxycarbonyl) is a protective group for amines, which prevents them from reacting under certain conditions .
Mode of Action
The compound, also known as “TERT-BUTYL N-[(2R)-4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL]CARBAMATE”, undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the amine for further reactions . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Biochemical Pathways
The deprotection of the boc group is a crucial step in many biochemical synthesis pathways, enabling the creation of a variety of aromatic and aliphatic amines .
Pharmacokinetics
The boc group is known to improve the solubility and stability of drug molecules, which can enhance their bioavailability .
Result of Action
The result of the compound’s action is the production of a variety of aromatic and aliphatic amines through the deprotection of the Boc group . These amines can then be used in further reactions to create a wide range of pharmaceutical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature for the deprotection process . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which can enhance efficiency and productivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with 4-chloro-3-oxo-1-phenylbutan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
Uniqueness
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group. These features contribute to its distinct reactivity and potential applications compared to its similar compounds. The ®-configuration may result in different biological activities and interactions compared to the (S)-enantiomers.
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDNFBATYIEIE-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703865 |
Source


|
| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150935-37-8 |
Source


|
| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
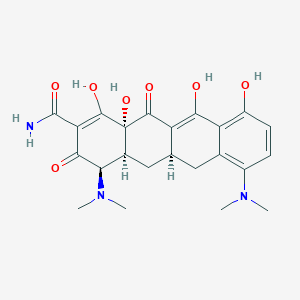
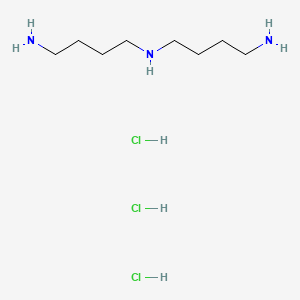

![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)

